molecular formula C19H17N5O5S B11472541 3-[({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]phenyl acetate

3-[({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]phenyl acetate

Cat. No.: B11472541
M. Wt: 427.4 g/mol
InChI Key: SGLVTEUAESZBDH-UHFFFAOYSA-N
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Description

3-[({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]phenyl acetate is a complex organic compound that features a triazole ring, a nitrophenyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]phenyl acetate typically involves multiple steps. One common approach is to start with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The nitrophenyl group is then introduced via a nitration reaction. The final step involves the acetylation of the amino group and the esterification to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as purification steps such as recrystallization or chromatography to ensure the final product is of high purity.

Chemical Reactions Analysis

Types of Reactions

3-[({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The acetate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

    Medicinal Chemistry: The compound’s triazole ring and nitrophenyl group make it a candidate for drug development, particularly for antimicrobial and anticancer agents.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-[({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]phenyl acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The triazole ring can form hydrogen bonds and other interactions with target molecules, while the nitrophenyl group can participate in electron transfer reactions.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole: Similar structure but lacks the sulfanyl and acetyl groups.

    3-nitrophenyl acetate: Contains the nitrophenyl and acetate groups but lacks the triazole ring.

    4-methyl-1,2,4-triazole-3-thiol: Contains the triazole and sulfanyl groups but lacks the nitrophenyl and acetate groups.

Uniqueness

3-[({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]phenyl acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the triazole ring, nitrophenyl group, and acetate ester in a single molecule allows for a wide range of applications and interactions that are not possible with simpler compounds.

Properties

Molecular Formula

C19H17N5O5S

Molecular Weight

427.4 g/mol

IUPAC Name

[3-[[2-[[4-methyl-5-(3-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]phenyl] acetate

InChI

InChI=1S/C19H17N5O5S/c1-12(25)29-16-8-4-6-14(10-16)20-17(26)11-30-19-22-21-18(23(19)2)13-5-3-7-15(9-13)24(27)28/h3-10H,11H2,1-2H3,(H,20,26)

InChI Key

SGLVTEUAESZBDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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